molecular formula C13H9FN2O2S B1322818 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 951908-85-3

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B1322818
CAS No.: 951908-85-3
M. Wt: 276.29 g/mol
InChI Key: SMQPIXKMFXXTGG-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H9FN2O2S and its molecular weight is 276.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • The compound has been involved in the synthesis of heterocyclic compounds, particularly imidazothiazole derivatives, with research focusing on their synthesis and structural analysis. For instance, Shilcrat et al. (1991) detailed the regiospecific synthesis of related compounds, highlighting their structural characteristics through X-ray crystallography (Shilcrat et al., 1991).

  • Similarly, Šačkus et al. (2015) developed methods for the preparation of heterocyclic analogs of α-aminoadipic acid based on the imidazo[2,1-b][1,3]thiazole ring system, showcasing the versatility of these compounds in chemical syntheses (Šačkus et al., 2015).

Biological Activities and Applications

  • The compound and its derivatives have been evaluated for various biological activities. For example, Abignente et al. (1983) assessed the anti-inflammatory, analgesic, and antipyretic activities of related acids (Abignente et al., 1983).

  • In the field of antimicrobial research, Ur et al. (2004) synthesized derivatives of imidazo[2,1-b]thiazole and tested them for antimicrobial activity against various pathogens (Ur et al., 2004).

  • The compound's derivatives have also shown promise in the development of new pharmaceuticals, as evidenced by research into their potential as novel prodrugs and immunoregulatory agents. Coburn et al. (1981) synthesized derivatives and evaluated them as potential prodrugs for methimazole (Coburn et al., 1981).

Advanced Material Science and Analytical Applications

  • Beyond biological applications, the compound has been studied for its potential in material science and analytical chemistry. Lambert et al. (2000) explored its derivatives for the selective detection of metal ions, which could have implications in environmental and analytical chemistry (Lambert et al., 2000).

Mechanism of Action

Target of Action

Compounds containing the imidazole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they interact with various cellular targets .

Mode of Action

It’s known that imidazole and thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .

Biochemical Pathways

Compounds containing imidazole and thiazole moieties have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds containing imidazole and thiazole moieties have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQPIXKMFXXTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627621
Record name 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951908-85-3
Record name 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To lithium hydroxide (184.4 mg, 7.7 mmol) in 100 ml of ethanol and 100 ml of water was added 6-(4-fluoro-phenyl)-3-methyl-imidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester (example 1, 2.13 g, 7 mmol). After stirring 24 hours at RT the mixture was filtered and the filtrate partially evaporated. The aqueous solution was acidified with hydrochloric acid to pH 4 and the separated product filtered and dried. Yield: 1.11 g (57%). MS: M+H+=277.01.
Quantity
184.4 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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